Cas no 790617-82-2 ((2S)-1,1,1-trifluorobutan-2-amine)

(2S)-1,1,1-Trifluorobutan-2-amine is a chiral amine compound featuring a trifluoromethyl group, which enhances its stability and reactivity in synthetic applications. The stereospecific (2S) configuration makes it valuable for asymmetric synthesis, particularly in pharmaceutical and agrochemical research. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it useful in the design of bioactive molecules. Its well-defined chirality ensures high enantioselectivity in catalytic processes. The compound is typically employed as a building block for fluorinated intermediates, offering advantages in fine chemical synthesis. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
(2S)-1,1,1-trifluorobutan-2-amine structure
790617-82-2 structure
Product name:(2S)-1,1,1-trifluorobutan-2-amine
CAS No:790617-82-2
MF:C4H8F3N
MW:127.108231544495
MDL:MFCD16817641
CID:3165503
PubChem ID:13620734

(2S)-1,1,1-trifluorobutan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (S)-1-Trifluoromethyl-propylamine
    • (S)-1,1,1-Trifluorobutan-2-amine
    • (2S)-1,1,1-Trifluorobutan-2-amine
    • (S)-1,1,1-Trifluoro-2-aminobutane
    • (2S)-1,1,1-Trifluoro-2-butanamine (ACI)
    • 2-Butanamine, 1,1,1-trifluoro-, (S)- (9CI)
    • (S)-1,1,1-Trifluoro-2-butylamine
    • (2S)-1,1,1-trifluorobutan-2-amine
    • MDL: MFCD16817641
    • Inchi: 1S/C4H8F3N/c1-2-3(8)4(5,6)7/h3H,2,8H2,1H3/t3-/m0/s1
    • InChI Key: PKAILYMPWXXBJS-VKHMYHEASA-N
    • SMILES: [C@H](N)(CC)C(F)(F)F

Computed Properties

  • Exact Mass: 127.06088375 g/mol
  • Monoisotopic Mass: 127.06088375 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 68.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 26
  • Molecular Weight: 127.11

(2S)-1,1,1-trifluorobutan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB448489-250 mg
(S)-1,1,1-Trifluorobutan-2-amine; .
790617-82-2
250MG
€187.50 2023-07-18
Enamine
EN300-171143-0.25g
(2S)-1,1,1-trifluorobutan-2-amine
790617-82-2
0.25g
$396.0 2023-09-20
Oakwood
044198-100g
(S)-1-Trifluoromethyl-propylamine
790617-82-2 97%
100g
$6995.00 2024-07-19
Oakwood
044198-250mg
(S)-1-Trifluoromethyl-propylamine
790617-82-2 97%
250mg
$105.00 2024-07-19
Fluorochem
044198-1g
S)-1-Trifluoromethyl-propylamine
790617-82-2 97%
1g
£189.00 2022-03-01
abcr
AB448489-1 g
(S)-1,1,1-Trifluorobutan-2-amine; .
790617-82-2
1g
€334.70 2023-07-18
Oakwood
044198-5g
(S)-1-Trifluoromethyl-propylamine
790617-82-2 97%
5g
$560.00 2024-07-19
abcr
AB448489-250mg
(S)-1,1,1-Trifluorobutan-2-amine; .
790617-82-2
250mg
€220.50 2025-02-27
abcr
AB448489-1g
(S)-1,1,1-Trifluorobutan-2-amine; .
790617-82-2
1g
€397.30 2025-02-27
eNovation Chemicals LLC
Y1238149-100g
(S)-1-Trifluoromethyl-propylamine
790617-82-2 97%
100g
$11970 2023-09-04

(2S)-1,1,1-trifluorobutan-2-amine Related Literature

Additional information on (2S)-1,1,1-trifluorobutan-2-amine

Introduction to (2S)-1,1,1-trifluorobutan-2-amine (CAS No. 790617-82-2)

(2S)-1,1,1-trifluorobutan-2-amine, with the CAS number 790617-82-2, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique trifluoromethyl group and amine functionality, which endow it with a range of interesting properties and potential applications.

The chemical structure of (2S)-1,1,1-trifluorobutan-2-amine consists of a four-carbon chain with a trifluoromethyl group attached to the terminal carbon and an amine group at the second carbon. The presence of the trifluoromethyl group imparts significant lipophilicity and metabolic stability to the molecule, making it an attractive candidate for drug development. Additionally, the chiral center at the second carbon position allows for the synthesis of enantiomerically pure forms, which can be crucial for optimizing pharmacological activity and reducing side effects.

Recent studies have explored the potential of (2S)-1,1,1-trifluorobutan-2-amine in various therapeutic areas. One notable application is in the development of central nervous system (CNS) drugs. The compound's ability to cross the blood-brain barrier and its metabolic stability make it a promising lead for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that derivatives of (2S)-1,1,1-trifluorobutan-2-amine can modulate neurotransmitter systems and exhibit neuroprotective effects.

In addition to CNS applications, (2S)-1,1,1-trifluorobutan-2-amine has been investigated for its potential as an antiviral agent. Studies have demonstrated that certain derivatives of this compound can inhibit viral replication by interfering with key viral enzymes. This property has led to its consideration as a candidate for treating viral infections such as influenza and HIV. The unique combination of lipophilicity and amine functionality allows these derivatives to effectively penetrate viral membranes and exert their antiviral effects.

The synthetic route to (2S)-1,1,1-trifluorobutan-2-amine has been optimized to ensure high yields and enantiomeric purity. Common methods involve the use of chiral catalysts or resolving agents to achieve enantioselective synthesis. One widely used approach involves the asymmetric hydrogenation of a prochiral substrate followed by selective deprotection steps to obtain the desired product. These synthetic strategies not only ensure high purity but also facilitate large-scale production for pharmaceutical applications.

The pharmacokinetic properties of (2S)-1,1,1-trifluorobutan-2-amine have been extensively studied to understand its behavior in biological systems. In vitro and in vivo experiments have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its lipophilicity allows for good oral bioavailability and efficient distribution to target tissues. Moreover, the presence of the trifluoromethyl group enhances metabolic stability, reducing the likelihood of rapid degradation by liver enzymes.

Clinical trials involving derivatives of (2S)-1,1,1-trifluorobutan-2-amine are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results have been promising, with several compounds showing significant therapeutic effects without major adverse reactions. These findings underscore the potential of this class of compounds in addressing unmet medical needs in various therapeutic areas.

In conclusion, (2S)-1,1,1-trifluorobutan-2-amine (CAS No. 790617-82-2) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for developing new drugs targeting neurological disorders, viral infections, and other diseases. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:790617-82-2)(2S)-1,1,1-trifluorobutan-2-amine
A1176903
Purity:99%
Quantity:25g
Price ($):3344.0